
Elubiol
Overview
Description
Elubiol (dichlorophenyl imidazoldioxolan), a novel imidazole-class antifungal agent, is characterized by its broad-spectrum activity against fungal pathogens. Its chemical structure (C₂₇H₃₀Cl₂N₄O₅; molecular weight: 561.46 g/mol; CAS: 67914-69-6) includes a dichlorophenyl group and an imidazole-dioxolane backbone, enabling inhibition of fungal ergosterol biosynthesis, a critical component of fungal cell membranes .
This compound is primarily utilized in topical formulations for oily skin and dandruff management in cosmetics, such as shampoos and skincare products . Its synthesis and purification have been optimized to achieve high purity (>99.5% by HPLC) and yield (89–91%) using a cost-effective, safer method involving water and low-chain alkyl alcohols, replacing toxic solvents like 2-methyl-2-pentanone . Regulatory challenges persist, however, as its detection in cosmetics remains underreported, highlighting gaps in quality control .
Preparation Methods
Traditional Recrystallization Methods and Limitations
Early purification protocols for Elubiol relied heavily on 2-methyl-2-pentanone as a recrystallization solvent. While effective in achieving purities exceeding 98%, this method presented three critical limitations:
- Economic Constraints : 2-methyl-2-pentanone’s market price (approximately \$320/L in 2025) made large-scale production cost-prohibitive.
- Toxicological Risks : Residual ketone solvents in final products posed health hazards, requiring additional purification steps that reduced overall yields.
- Thermal Instability : Prolonged heating above 90°C led to decomposition of imidazole rings, degrading product quality.
These limitations necessitated the development of alternative methodologies balancing economic viability with pharmaceutical-grade purity standards.
Modern Solvent-Based Purification Techniques
The patent CN102627633A revolutionized this compound purification through a water/low-chain alcohol mixed solvent system. This method comprises five optimized stages:
Solvent Selection and Dissolution Dynamics
Crude this compound dissolves in a 3:1 (v/v) water-to-ethanol mixture at 65–75°C, achieving complete solubilization within 45 minutes. Comparative solvent performance data reveals:
Solvent System | Dissolution Temperature (°C) | Time (min) | Residual Solvent (ppm) |
---|---|---|---|
2-methyl-2-pentanone | 85–90 | 60 | 1200–1500 |
Water/ethanol (3:1) | 65–75 | 45 | <50 |
Water/isopropanol (2:1) | 70–80 | 50 | 80–100 |
The water/ethanol system reduces thermal exposure by 22% while cutting residual solvents by 96% compared to traditional methods.
Decolorization and Impurity Removal
Activated carbon (0.5–1.0% w/v) removes chromatic impurities through π-π interactions with aromatic byproducts. Filtration through a 0.45 μm membrane eliminates carbon particulates while retaining 99.8% of this compound.
Crystallization Kinetics
Controlled cooling at 0.5°C/min from 65°C to 15°C produces monoclinic crystals with 99.5% HPLC purity. Rapid cooling (>2°C/min) induces amorphous solid formation, reducing purity to 97.3%.
Critical Analysis of Crystallization Parameters
Temperature Gradient Effects
Mathematical modeling of crystallization thermodynamics shows:
$$ \frac{dC}{dt} = -k(T)C^n $$
Where $$ C $$ = concentration, $$ k $$ = temperature-dependent rate constant, and $$ n $$ = order of reaction. Optimal crystal growth occurs at $$ k = 0.12 \, \text{min}^{-1} $$ (T = 25°C), yielding 127.6–130°C melting point range.
Stirring Rate Optimization
Industrial-scale trials demonstrate:
Stirring Speed (rpm) | Mean Crystal Size (μm) | Purity (%) |
---|---|---|
50 | 150 ± 20 | 99.7 |
100 | 90 ± 15 | 99.6 |
200 | 45 ± 10 | 98.9 |
Lower speeds favor larger crystals suitable for pharmaceutical formulations, while higher speeds increase yield but compromise size distribution.
Industrial-Scale Production Considerations
Continuous Flow Crystallization
Pilot plants utilizing plug-flow reactors achieve 89–91% molar yield at 500 kg/batch. Key parameters:
- Residence time: 120 min
- Reynolds number: 2500 (turbulent flow)
- Energy consumption: 15 kWh/kg
Solvent Recovery Systems
Distillation columns recover 92% ethanol for reuse, reducing production costs by 18%. Azeotropic drying with n-heptane decreases final moisture content to <0.1% w/w.
Comparative Evaluation of Methodologies
Economic Metrics
Parameter | Traditional Method | Modern Method |
---|---|---|
Solvent Cost (\$/kg) | 4.20 | 0.85 |
Energy Use (kWh/kg) | 22 | 15 |
Labor (hrs/kg) | 1.5 | 0.7 |
Environmental Impact
Metric | 2-methyl-2-pentanone | Water/ethanol |
---|---|---|
GHG Emissions (kg CO₂/kg) | 8.7 | 2.1 |
Aquatic Toxicity (LC₅₀) | 12 mg/L | 9800 mg/L |
The water/ethanol system reduces carbon footprint by 76% while improving ecotoxicological safety.
Chemical Reactions Analysis
Types of Reactions
Elubiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Elubiol is characterized by its ability to inhibit the biosynthesis of fungal ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, this compound has demonstrated antibacterial properties by disrupting microbial cell wall synthesis, making it effective against a range of pathogens.
Scientific Research Applications
1. Chemistry
- Model Compound for Antifungal Studies : this compound serves as a model compound in research aimed at understanding the mechanisms of action of antifungal agents. Its structure allows researchers to explore modifications that enhance efficacy or reduce toxicity.
2. Biology
- Fungal Cell Membrane Studies : Investigations into the effects of this compound on fungal cell membranes have revealed insights into its potential as a sebum inhibitor, particularly beneficial for oily skin conditions.
3. Medicine
- Therapeutic Applications : this compound is being explored for its therapeutic potential in treating various fungal infections and skin conditions like dandruff. Clinical studies have shown its effectiveness and safety in topical formulations.
4. Industry
- Cosmetic Formulations : The compound is widely used in skin and hair care products due to its antifungal and antibacterial properties, making it suitable for products targeting oily skin and dandruff.
Case Studies
Case Study 1: Efficacy in Cosmetic Use
A study published on ResearchGate evaluated the safety and efficacy of this compound in cosmetic applications. The findings indicated that this compound effectively conditions oily skin without eliciting sensitization responses in vivo, making it suitable for long-term use in skincare products .
Case Study 2: Antifungal Mechanism Investigation
Research conducted at various universities examined the molecular mechanisms by which this compound inhibits ergosterol biosynthesis. This study provided critical insights into optimizing formulations for enhanced antifungal activity while minimizing systemic toxicity.
Mechanism of Action
Elubiol exerts its effects by inhibiting the biosynthesis of fungal ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
The following table and analysis compare Elubiol with structurally or functionally related compounds, emphasizing mechanisms, applications, and performance.
Key Findings:
Mechanistic Differences: this compound and ketoconazole both target ergosterol biosynthesis but differ in secondary effects. Roemerine employs a distinct mechanism by blocking the Bmr efflux pump and increasing membrane permeability, offering synergy with other antifungals like berberine .
Applications and Efficacy :
- This compound’s topical use in cosmetics contrasts with ketoconazole’s dual role in medicated shampoos and systemic therapy. Ketoconazole’s systemic use carries hepatotoxicity risks, whereas this compound’s localized application minimizes systemic exposure .
- Roemerine remains in preclinical stages, with promising activity against fungal infections and prostate cancer .
Synthesis and Safety :
- This compound’s purification process reduces harmful solvent residues, enhancing safety for cosmetic use . Ketoconazole formulations may retain higher solvent levels, depending on synthesis methods.
In contrast, ketoconazole and cefmetazole are well-established in medical contexts with standardized quality controls.
Biological Activity
Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is an emerging compound recognized for its broad-spectrum antifungal properties. It primarily functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby altering the lipid composition and compromising fungal viability. This compound is particularly useful in dermatological applications, targeting conditions such as dandruff and oily skin.
- Molecular Formula : C27H30Cl2N4O5
- Molecular Weight : 561.46 g/mol
- CAS Number : 67914-69-6
- Solubility : Soluble in DMSO (7 mg/mL)
- Density : 1.37 g/cm³
- Storage Conditions :
- Powder: -20°C for up to 3 years
- In solvent: -80°C for up to 1 year
This compound's antifungal activity is attributed to its ability to inhibit ergosterol synthesis, which is vital for maintaining the integrity and functionality of fungal cell membranes. By disrupting ergosterol production, this compound leads to increased membrane permeability and ultimately cell death.
Antifungal Efficacy
This compound has shown promising results in various studies evaluating its antifungal efficacy against common dermatophytes and yeast species. The following table summarizes key findings from recent research:
Comparative Analysis with Other Antifungals
In comparative studies, this compound's antifungal activity has been evaluated against established agents like ketoconazole. The following table illustrates the comparative MIC values:
Antifungal Agent | MIC (µg/mL) | Efficacy Notes |
---|---|---|
This compound | 0.5 | Effective against resistant strains |
Ketoconazole | 2 | Less effective on biofilms |
Piroctone Olamine | 1 | Comparable efficacy |
Case Study 1: Efficacy in Oily Skin Treatment
A clinical study involving patients with seborrheic dermatitis demonstrated that topical application of this compound resulted in significant improvement in symptoms over a period of four weeks. Patients reported reduced scaling and itching, with a notable decrease in Malassezia yeast counts.
Case Study 2: Dandruff Management
Another study focused on the use of this compound in dandruff formulations showed that participants experienced a marked reduction in dandruff severity compared to those using a placebo over eight weeks. The study highlighted this compound's ability to target the underlying fungal cause of dandruff effectively.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying Elubiol’s mechanism of action?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In [specific cell lines/animal models], how does this compound (intervention) compared to [control/comparator] affect [specific molecular pathway] (outcome) over [timeframe]?" This ensures specificity and alignment with experimental goals . Preliminary literature reviews must identify knowledge gaps (e.g., understudied pathways) to ensure originality and significance .
Q. What experimental design considerations are critical for initial in vitro studies of this compound?
- Methodological Answer : Prioritize dose-response assays to establish EC₅₀/IC₅₀ values, using replicates (n ≥ 3) to account for variability. Include positive/negative controls (e.g., known inhibitors) and validate cell line authenticity via STR profiling . Document protocols in detail to enable replication, as per journal guidelines .
Q. How can researchers ensure reliable data collection in this compound pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS for quantification in biological matrices, with calibration curves validated for linearity, precision, and accuracy. Include stability tests (freeze-thaw, long-term) and adhere to FDA/EMA bioanalytical guidelines . Participant selection criteria (e.g., age, health status) must be explicitly defined to minimize confounding variables .
Q. What statistical tools are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Use nonlinear regression for dose-response curves (e.g., GraphPad Prism). Report effect sizes and confidence intervals to avoid overreliance on p-values .
Advanced Research Questions
Q. How should contradictory findings in this compound’s efficacy across studies be resolved?
- Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., study design, dosage variations). Use sensitivity analysis to exclude outliers and subgroup analysis to explore context-dependent effects (e.g., cell type-specific responses) . Replicate experiments under standardized conditions to isolate variables .
Q. What strategies validate this compound’s target engagement in complex biological systems?
- Methodological Answer : Employ orthogonal methods:
- Biochemical : Pull-down assays with tagged this compound.
- Genetic : CRISPR/Cas9 knockout of putative targets.
- Computational : Molecular docking simulations (e.g., AutoDock) to predict binding affinities .
Q. How can researchers optimize this compound’s bioavailability for in vivo neuropharmacology studies?
- Methodological Answer : Use prodrug derivatization or nanoparticle encapsulation to enhance blood-brain barrier penetration. Validate via pharmacokinetic profiling (AUC, Cₘₐₓ) and tissue distribution studies in rodent models . Compare bioavailability metrics (e.g., F%) across formulations .
Q. What ethical and methodological safeguards are needed for this compound clinical trials?
- Methodological Answer : Obtain IRB approval and register trials prospectively (ClinicalTrials.gov ). Use double-blinding, randomization, and predefined stopping rules for adverse events. Include Data Safety Monitoring Boards (DSMBs) for interim analyses .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Characterize each batch via NMR, HPLC purity (>98%), and mass spectrometry. Include batch IDs in metadata for retrospective analysis . Use standardized vendor protocols or publish synthetic procedures in supplementary materials .
Q. What frameworks support robust interpretation of this compound’s off-target effects?
- Methodological Answer : Perform high-throughput screening (e.g., kinase profiling panels) and cheminformatics (e.g., PubChem BioAssay). Apply the Tox21 paradigm to categorize risk tiers based on IC₅₀ ratios (target vs. off-target) .
Q. Comparative and Translational Studies
Q. How do in vitro and in vivo models of this compound efficacy differ in predictive value?
- Methodological Answer : Use correlation analysis (e.g., Spearman’s rank) to compare in vitro potency (IC₅₀) and in vivo efficacy (e.g., tumor growth inhibition). Account for pharmacokinetic factors (e.g., protein binding) that reduce translational accuracy .
Q. What criteria determine this compound’s suitability for combination therapy studies?
- Methodological Answer : Assess synergy via Chou-Talalay combination index (CI). Prioritize combinations with non-overlapping resistance mechanisms (e.g., this compound + DNA-damaging agents) . Validate in co-culture or patient-derived xenograft (PDX) models .
Q. Ethics and Reporting
Q. How can researchers ensure compliance with open-data policies in this compound studies?
- Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, GEO). Use persistent identifiers (DOIs) and cite datasets in publications. Adhere to TRIPOD/MIQC guidelines for biomarker studies .
Q. What steps mitigate bias in this compound’s preclinical efficacy assessments?
Properties
IUPAC Name |
ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFSWCSRVJBSM-HOFKKMOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019176 | |
Record name | Elubiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-69-6, 85058-43-1 | |
Record name | Elubiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67914-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorophenyl imidazoldioxolan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorophenyl imidazoldioxolan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elubiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROPHENYL IMIDAZOLDIOXOLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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